molecular formula C19H25NO3 B1623151 (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 33049-61-5

(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

Cat. No.: B1623151
CAS No.: 33049-61-5
M. Wt: 315.4 g/mol
InChI Key: RVJQWONQPCTLDL-SSTWWWIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a semi-synthetic opioid analgesic derived from dihydrocodeine. It is primarily used for the management of moderate to severe pain, severe dyspnea, and as an antitussive agent. This compound is known for its potent analgesic properties and is often used when alternative treatments are inadequate.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is synthesized through the methylation of dihydrocodeine. The process involves the introduction of a methyl group to the dihydrocodeine molecule, typically using methyl iodide or dimethyl sulfate as methylating agents. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.

Industrial Production Methods: In industrial settings, the production of methyldihydrocodeine involves large-scale methylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to ensure pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form methyldihydrocodeinone, a ketone derivative.

    Reduction: The compound can be reduced to form methyldihydromorphine, a more potent opioid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products:

    Oxidation: Methyldihydrocodeinone

    Reduction: Methyldihydromorphine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.

    Biology: Studied for its effects on opioid receptors and its potential use in pain management.

    Medicine: Investigated for its efficacy and safety in treating pain and cough, as well as its potential for abuse and addiction.

    Industry: Utilized in the formulation of pharmaceutical products, particularly in combination with other analgesics or antitussives.

Mechanism of Action

(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors, further enhancing its analgesic effects.

Comparison with Similar Compounds

    Dihydrocodeine: A semi-synthetic opioid used for pain and cough relief.

    Codeine: An opiate used to treat pain, coughing, and diarrhea.

    Hydrocodone: A semi-synthetic opioid used for pain relief and as a cough suppressant.

(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline’s unique methylation provides it with distinct pharmacological properties, making it a valuable compound in both clinical and research settings.

Properties

CAS No.

33049-61-5

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

RVJQWONQPCTLDL-SSTWWWIQSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

33049-61-5

Origin of Product

United States

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